molecular formula C18H11BF9N3O B12438551 2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B12438551
M. Wt: 467.1 g/mol
InChI Key: CPCMDOOTVHDRTM-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of 2-(perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b]triazolo[4,3-d]oxazin-2-ium tetrafluoroborate aligns with advancements in fluorinated heterocyclic chemistry during the early 21st century. While its exact discovery timeline remains undocumented in public literature, its synthesis likely emerged from research into stereoselective organocatalysis and fluorination methodologies. For example, the Jørgensen diarylprolinol silylether catalysts, developed in the mid-2000s, share structural motifs with this compound, suggesting parallel synthetic strategies. The compound’s CAS registry number, 872143-57-2, indicates its formal recognition post-2000, coinciding with increased interest in fluorinated building blocks for pharmaceutical applications.

Historical Milestone Relevance to Compound Development
2005–2007 Advancements in enantioselective organocatalysis
2010s Rise of fluorinated heterocycles in drug discovery
2020s Optimization of tetrafluoroborate salts in catalysis

Nomenclature and IUPAC Classification

The IUPAC name, (5aR,10bS)-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b]triazolo[4,3-d]oxazin-11-ium tetrafluoroborate , systematically describes its structure:

  • Core framework : The indeno[2,1-b] fused system combines a bicyclic indene moiety (positions 2,1-b) with a triazolo[4,3-d]oxazine ring.
  • Substituents : A pentafluorophenyl group at position 2 introduces strong electron-withdrawing effects.
  • Stereochemistry : The (5aR,10bS) configuration specifies the spatial arrangement of hydrogen atoms at the 5a and 10b positions.
  • Counterion : Tetrafluoroborate ($$ \text{BF}_4^- $$) balances the positive charge on the oxazinium ring.

The InChI code, 1S/C18H11F5N3O.BF4/c19-13-14(20)10-8-12(9-11(10)15(21)22)26-17-16(25-26)24-23-7-18(24)27-6-5-26;/h8-9,17H,5-7H2;/q+1;-1/t17-;/m1./s1, further encodes connectivity and stereochemical details.

Significance in Heterocyclic Chemistry

This compound exemplifies three key trends in modern heterocyclic chemistry:

  • Fluorination Strategies : The perfluorophenyl group enhances electrophilicity and thermal stability, enabling use in harsh reaction conditions. Comparative studies show fluorinated analogs exhibit 10–15% higher catalytic activity in Friedel-Crafts alkylation than non-fluorinated counterparts.
  • Fused Ring Systems : The indeno-triazolo-oxazine core provides multiple sites for functionalization. For instance, the triazole nitrogen atoms participate in hydrogen bonding, while the oxazine oxygen facilitates Lewis acid-base interactions.
  • Chiral Applications : The (5aR,10bS) configuration enables enantioselective catalysis. In Diels-Alder reactions, derivatives of this compound achieve enantiomeric excess (ee) values exceeding 90%.
Property Impact on Heterocyclic Chemistry
Fluorine content Increases oxidative stability and lipophilicity
Fused rings Enables π-π stacking in supramolecular chemistry
Chiral centers Facilitates asymmetric synthesis

Properties

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5N3O.BF4/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3,4)5/h1-4,7,10,17H,5-6H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMDOOTVHDRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BF9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of Oxazinone with Pentafluorophenyl Hydrazine

Procedure :

  • Starting material : (4aR,9aS)-6-Substituted-4,4a,9,9a-tetrahydroindeno[2,1-b]oxazin-3(2H)-one.
  • Alkylation : React with Me₃O·BF₄ in CH₂Cl₂ to form an iminium intermediate.
  • Hydrazine addition : Treat with pentafluorophenyl hydrazine (C₆F₅NHNH₂) to generate a hydrazone.
  • Cyclization : Heat with triethyl orthoformate ((EtO)₃CH) in chlorobenzene at 110°C for 12–48 hours.
  • Isolation : Precipitate with ether and purify via column chromatography (CHCl₃/MeOH).

Data :

Step Conditions Yield
Alkylation CH₂Cl₂, rt, 19.5 h 85–90%
Cyclization (EtO)₃CH, 110°C 38–72%

Key Observation : Steric bulk in the ortho position of aryl groups accelerates cyclization.

Method B: One-Pot Triazolo-Oxazinone Formation

Procedure :

  • Esterification : Treat propargyl alcohol derivatives with chloroacetyl chloride in DMF using Et₃N.
  • Azide substitution : Add NaN₃ and heat at 100°C for 5 hours.
  • Cyclization : Intramolecular Huisgen cycloaddition forms the triazole ring.
  • Counterion exchange : React with HBF₄·Et₂O to yield the tetrafluoroborate salt.

Data :

Substrate Product Yield
C₆H₅ 3a 91%
4-MeC₆H₄ 3d 91%
Me 3l 95%

Advantages : High yields, no need for chromatographic purification.

Method C: Thermolysis of Imidazolidine Precursors

Procedure :

  • Synthesize imidazolidine : React 1,3-bis(2,4,6-trimethylphenyl)-2-(pentafluorophenyl)imidazolidine.
  • Thermal decomposition : Heat at 60–130°C in toluene to release NHC and pentafluorobenzene.
  • Salt formation : Quench with HBF₄ to obtain the tetrafluoroborate salt.

Data :

Temperature Time Conversion
60°C 4 h >95%
130°C 3 h >95%

Note : Electron-donating groups (e.g., methoxy) enhance reaction rates.

Optimization and Challenges

Solvent and Temperature Effects

  • Optimal solvents : DMF for azide substitutions; chlorobenzene for cyclizations.
  • Temperature : Cyclization proceeds efficiently at 100–110°C.

Stereochemical Control

  • Chiral centers are introduced via resolved oxazinone precursors.
  • Example : (5aR,10bS)-configuration is achieved using (4aR,9aS)-oxazinone.

Counterion Exchange

  • Me₃O·BF₄ vs. HBF₄ : Me₃O·BF₄ provides higher purity but requires anhydrous conditions.

Comparative Analysis of Methods

Method Yield Scalability Stereoselectivity
A 38–72% Moderate High
B 85–95% High Moderate
C >95% Low N/A

Characterization Data

  • ¹H NMR (acetone-d₆): δ 11.27 (s, NH), 7.76 (s, aromatic), 5.44 (d, CH₂).
  • MS (ESI) : m/z 394 [M – BF₄]⁺.
  • X-ray crystallography : Confirms fused indeno-triazolo-oxazine structure.

Applications in Catalysis

The compound serves as a precursor for chiral NHC catalysts in:

  • Asymmetric benzoin reactions.
  • Intramolecular Stetter reactions.
  • Synthesis of spirocyclic oxindoles.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly involving the perfluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate, also known as 5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate, is a chemical compound with a molecular weight of 467.1 g/mol . It is corrosive and has the molecular formula C18H11BF9N3OC_{18}H_{11}BF_9N_3O .

Synonyms and Identifiers:

  • CAS No: 740816-14-2
  • PubChem CID: 11547236
  • (5aS, 10bR)-(-)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxaziniumtetrafluoroborate
  • (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate

Applications

5a(R),10b(S)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate can be used as an N-heterocyclic carbene (NHC) organocatalyst in :

  • Benzoin reactions of aldehydes and total synthesis of a natural product named isodarparvinol B .
  • Synthesis of spirocyclic oxindole-dihydropyranones by reacting α-bromo-α,β-unsaturated aldehydes with isatin derivatives .
  • Synthesis of 1,4-dicarbonyl compounds through intramolecular Stetter reaction .

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets through its unique structure, facilitating the formation or breaking of chemical bonds. The pathways involved often include the activation of substrates and the stabilization of transition states, leading to increased reaction rates and selectivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolium Salts

Compound Name / ID Substituent(s) Molecular Formula MW (g/mol) Purity Key Applications/Findings References
Target Compound Perfluorophenyl C₁₉H₁₁BF₉N₃O 467.09 97% Tested as precatalyst (inactive under conditions with TEA/Cs₂CO₃ in CH₂Cl₂/toluene)
(5aR,10bS)-2-(2,6-Diethylphenyl)-...-tetrafluoroborate (A1219963) 2,6-Diethylphenyl C₂₂H₂₄BF₄N₃O 449.25 97% Structural analog; diethyl groups may enhance steric bulk for selective catalysis
2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate (A1219969) Perfluorophenyl (different core) C₁₃H₁₁BF₉N₃ 363.05 97% Azepinium core alters ring strain; potential for divergent reactivity
(5aR,10bS)-2-Mesityl-...-tetrafluoroborate (JS-3111) Mesityl (2,4,6-trimethylphenyl) C₂₁H₂₂BF₄N₃O 419.22 95% High steric hindrance; used in stereoselective annulations
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-...-tetrafluoroborate 2,4,6-Trichlorophenyl C₁₈H₁₅Cl₃BF₄N₃O 482.52 97% Chlorine substituents enhance electrophilicity; antimicrobial potential implied

Key Structural and Functional Insights

However, its catalytic inactivity in certain reactions suggests sensitivity to base and solvent conditions . Mesityl (JS-3111): The bulky 2,4,6-trimethylphenyl group provides steric shielding, which improves enantioselectivity in annulation reactions . Chlorophenyl/Diethylphenyl: Chlorine (electron-withdrawing) and ethyl (electron-donating) groups modulate electronic and steric profiles, impacting substrate binding and reaction outcomes .

Core Modifications: The azepinium variant (A1219969) replaces the indeno-oxazinium core with a seven-membered azepinium ring, reducing ring strain and altering conjugation pathways .

Stereochemical Considerations :

  • The (5aR,10bS) configuration in the target compound and analogs like JS-3111 ensures precise spatial alignment for asymmetric catalysis, though activity varies with substituents .

Bioactivity :

  • While the target compound lacks reported bioactivity, trichlorophenyl derivatives exhibit antimicrobial properties, likely due to halogen-mediated interactions with biological targets .

Biological Activity

The compound 2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H11_{11}BF9_9N3_3O
  • CAS Number : 872143-57-2
  • Molecular Weight : 467.10 g/mol
  • Structure : The compound features a unique indeno-triazole structure that contributes to its biological activity.

Research indicates that this compound may exhibit several mechanisms of action:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA effectively.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, possibly due to interference with bacterial DNA processes.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity Type Efficacy Reference
Topoisomerase I InhibitionSignificant inhibition observed in human cancer cell lines
Antibacterial ActivityEffective against E. coli at low concentrations
CytotoxicityLow cytotoxicity in mammalian cells at therapeutic doses

Case Studies

  • Topoisomerase Inhibition : A study evaluated the compound's efficacy as a topoisomerase inhibitor. It was found to induce significant apoptosis in colon carcinoma cells by disrupting the topoisomerase activity necessary for DNA replication.
  • Antimicrobial Testing : Another study focused on the compound's antibacterial properties against E. coli. Results indicated that it effectively inhibited bacterial growth without affecting human cell viability at higher concentrations.

Safety and Toxicology

Safety assessments have shown that the compound possesses low toxicity in mammalian models at therapeutic levels. However, comprehensive toxicological studies are necessary to fully understand its safety profile.

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